molecular formula C13H9NO3S B14590405 Benzonitrile, 2-[(phenylsulfonyl)oxy]- CAS No. 61622-16-0

Benzonitrile, 2-[(phenylsulfonyl)oxy]-

Cat. No.: B14590405
CAS No.: 61622-16-0
M. Wt: 259.28 g/mol
InChI Key: CJECNTWIOBRWTB-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[(phenylsulfonyl)oxy]- is a benzonitrile derivative featuring a phenylsulfonyloxy (-O-SO₂-Ph) substituent at the 2-position of the benzene ring. While specific data on this compound are unavailable in the provided evidence, its structure suggests applications in organic synthesis, pharmaceuticals, or agrochemicals as an intermediate. The absence of direct references necessitates inferences from structurally analogous benzonitrile derivatives discussed below .

Properties

CAS No.

61622-16-0

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

(2-cyanophenyl) benzenesulfonate

InChI

InChI=1S/C13H9NO3S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9H

InChI Key

CJECNTWIOBRWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[(phenylsulfonyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to high yields .

Industrial Production Methods

Industrial production of benzonitrile, 2-[(phenylsulfonyl)oxy]- often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular data for benzonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
Benzonitrile, 2-[(phenylsulfonyl)oxy]- Not Available C₁₃H₉NO₃S 259.28 2-(Phenylsulfonyloxy)
Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- 89290-84-6 C₁₅H₂₁NO₂ 247.33 4-[(2-Methylhexyloxy)methyl]
Benzonitrile, 2-[2-(4-cyanophenyl)-2-oxoethoxy]-5-nitro 688757-55-3 C₁₆H₉N₃O₄ 307.26 2-(4-Cyanophenyl-2-oxoethoxy), 5-nitro
Benzonitrile, 2-fluoro-4-(methylsulfonyl)- 411233-40-4 C₈H₆FNO₂S 199.21 2-Fluoro, 4-(methylsulfonyl)
Benzonitrile, 4-(methylsulfonyl) Not Provided C₈H₇NO₂S 181.21 4-(Methylsulfonyl)
Benzonitrile, 2-chloro-6-(phenylmethoxy) 92161-40-5 C₁₄H₁₀ClNO 243.69 2-Chloro, 6-(benzyloxy)

Key Observations :

  • Electron-Withdrawing Effects : Sulfonate esters (target compound) are more hydrolytically reactive than sulfones () due to the labile ester linkage.
  • Nitro and Cyano Groups: Compounds like 688757-55-3 () exhibit dual electron-withdrawing groups (nitro and cyano), enhancing electrophilicity compared to the target compound’s single cyano group.

Inferred Risks for Target Compound :

  • Sulfonate esters may release toxic gases (e.g., SO₂) under decomposition (analogous to ’s NOx/HBr release during combustion).
  • Likely irritant (skin/eyes) due to sulfonyl group reactivity, similar to ’s H315/H319 classifications.

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